6-(Bromomethyl)tricyclo[3.2.1.02,4]octane
Description
The Tricyclo[3.2.1.02,4]octane Framework: Unique Structural Features and Research Interest
Within the diverse family of bridged polycyclic hydrocarbons, the tricyclo[3.2.1.02,4]octane framework holds a position of particular interest. This tricyclic system is defined by a bicyclo[3.2.1]octane core that is further constrained by a cyclopropane (B1198618) ring fused at the 2 and 4 positions. This arrangement results in a highly strained and conformationally rigid structure. The numbering of this polycyclic system follows established IUPAC nomenclature for bridged hydrocarbons, where the main ring and bridges are systematically identified to assign locants to each carbon atom. acdlabs.com
The inherent strain within the tricyclo[3.2.1.02,4]octane skeleton significantly influences its reactivity. ontosight.ai Reactions often proceed in a manner that relieves this strain, leading to skeletal rearrangements and the formation of more stable products. Researchers are particularly interested in how functional groups attached to this framework influence its chemical transformations and physical properties. The unique architecture of this tricyclic system makes it a valuable building block in the synthesis of complex molecular targets. ontosight.ai
Specificity of 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane within the Tricyclic Class
The introduction of a bromomethyl group at the 6-position of the tricyclo[3.2.1.02,4]octane framework introduces a reactive handle that further expands its synthetic utility. The bromine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups, making this compound a versatile intermediate in organic synthesis. The specific placement of the bromomethyl group on the rigid tricyclic scaffold provides precise control over the spatial orientation of subsequent modifications.
The table below provides a summary of the key properties of the parent tricyclo[3.2.1.02,4]octane and a related derivative.
| Property | Tricyclo[3.2.1.02,4]octane,(1α,2β,4β,5α)- | 8-methylene-tricyclo[3.2.1.0(2,4)]octane, (1α,2α,4α,5α)- |
| CAS Number | 13377-46-3 | 38310-48-4 |
| Molecular Formula | C8H12 | C9H12 |
| Molecular Weight | 108.18 g/mol | 120.1916 g/mol |
| InChI Key | PSZPCAFRANQPLS-XUTVFYLZSA-N | SZEDHOXKNCVHIL-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)tricyclo[3.2.1.02,4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFZHJPKLUBFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CBr)C3C2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 6 Bromomethyl Tricyclo 3.2.1.02,4 Octane
Solvolytic Behavior and Carbocationic Intermediates in Tricyclo[3.2.1.02,4]octyl Systems
The solvolysis of tricyclo[3.2.1.02,4]octyl derivatives is characterized by complex rearrangements and the formation of carbocationic intermediates. The participation of the cyclopropyl (B3062369) group significantly influences the reaction rates and product distributions.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in rationalizing the solvolytic behavior of various tricyclo[3.2.1.02,4]octyl brosylates. arkat-usa.org The solvolysis of isomeric brosylates such as exo,exo-, exo,endo-, and endo,exo-6-tricyclo[3.2.1.02,4]octyl brosylates, as well as the related nortricyclyl-3-carbinyl brosylate, yields nearly identical mixtures of acetate (B1210297) products. arkat-usa.org This suggests they proceed through a common set of carbocationic intermediates. arkat-usa.org
A complex reaction scheme involving a large number of intermediates was initially proposed to explain the stereochemical outcomes, including the retention of optical purity in certain products. arkat-usa.org However, more recent computational analyses suggest that the product distributions can be explained by the involvement of just four key intermediate cations and their rearrangements, without needing to invoke "memory effects". arkat-usa.org The primary rearrangement pathways involve 1,2- and 1,3-hydride shifts. arkat-usa.orggla.ac.uk For instance, the initially formed 6-tricyclo[3.2.1.02,4]octyl cation can rearrange via a 1,2-hydride shift, with a calculated barrier of 4.0 kcal mol-1, to form a more stable cyclopropyl carbinyl-type species. arkat-usa.org The stereochemistry of the final acetate products is determined by the accessibility of different carbon atoms in these intermediate cations to the solvent (acetic acid). arkat-usa.org For example, the predominant formation of certain acetates with a high degree of retained configuration is rationalized by the nucleophilic attack occurring at less sterically hindered positions on the key cation. arkat-usa.org
Table 1: Representative Product Distribution in the Acetolysis of a Tricyclo[3.2.1.02,4]octyl Precursor
| Precursor | Product | Identity | Yield (%) | Stereochemical Outcome |
| Optically active exo,exo-6-tricyclo[3.2.1.02,4]octyl brosylate | 1-OAc | exo,exo-6-tricyclo[3.2.1.02,4]octyl acetate | Major | Almost complete retention |
| 4-OAc | Nortricyclyl-3-carbinyl acetate | Major | Almost complete retention | |
| 5-OAc | 4-tricyclo[3.2.1.02,7]octyl acetate | Minor | ~30% retention | |
| 6-OAc | Rearranged bicyclic acetate | Minor | Complete racemization |
Note: This table is a generalized representation based on findings discussed in the literature. arkat-usa.org Exact percentages can vary with reaction conditions.
The nature of the carbocationic intermediates in these systems has been a subject of significant investigation, particularly the possibility of forming "non-classical" ions with pentacoordinate carbons. researchgate.net The 6-tricyclo[3.2.1.02,4]octyl cation was initially considered a key non-classical intermediate in the solvolysis of various precursors. arkat-usa.org This was proposed to explain the high reactivity and stereochemical outcomes. arkat-usa.org
However, detailed computational studies using Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses have provided a more nuanced picture. researchgate.net These studies indicate that the parent 6-tricyclo[3.2.1.02,4]octyl cation is best described as a classical species, stabilized through homoconjugation and delocalization, without any bond path between the C4 and C6 atoms that would signify a pentacoordinate carbon. arkat-usa.orgresearchgate.net A non-classical, pentacoordinate structure only emerges in theoretical models if the C4-C6 distance is artificially constrained to a bonding range (1.50–1.62 Å). researchgate.net Upon ionization of the parent hydrocarbon, the C4-C6 internuclear distance decreases significantly from 2.446 Å to 1.697 Å, indicating a strong interaction, but not a full bond in the classical sense. arkat-usa.org The cation is therefore considered a classical species, albeit one with significant charge delocalization. arkat-usa.orgresearchgate.net
Electrophilic Addition Reactions to the Tricyclo[3.2.1.02,4]octane Ring System
The strained cyclopropane (B1198618) ring in the tricyclo[3.2.1.02,4]octane system is susceptible to electrophilic attack, leading to ring-opening reactions. The course of these reactions is governed by the regiochemistry and stereoselectivity of the initial electrophilic addition.
The electrophilic opening of the cyclopropane ring can occur with the electrophile attacking either an edge or a corner of the three-membered ring. canterbury.ac.nzarkat-usa.org The regiochemistry (which C-C bond of the cyclopropane breaks) and stereochemistry are determined by factors such as orbital interactions and the stability of the resulting carbocationic intermediate. canterbury.ac.nz For example, the reaction of 2-methyl-endo-tricyclo[3.2.1.02,4]octane with bromine in methanol (B129727) proceeds via corner attack of the bromine electrophile. nih.gov This attack leads to the rupture of the C2-C4 bond and, notably, an inversion of configuration at the site of the electrophilic attack. nih.gov Similarly, studies with deuterium (B1214612) ions have shown that the stereochemistry of the attack on the strained bond is a critical factor in determining the product structure. acs.org Theoretical studies using semi-empirical and ab initio molecular orbital techniques have been employed to investigate the mechanisms of proton addition, highlighting the importance of HOMO-LUMO interactions and secondary orbital interactions in determining the stereoselectivity. canterbury.ac.nz
In derivatives of tricyclo[3.2.1.02,4]octane that also contain a carbon-carbon double bond, there is a competition between electrophilic addition to the cyclopropane ring and addition to the alkene. The outcome of this competition depends significantly on the nature of the electrophile. canterbury.ac.nz
For instance, in the case of exo- and endo-tricyclo[3.2.1.02,4]oct-6-ene, reaction with an acid (H+) preferentially initiates at the cyclopropane ring. researchgate.net In contrast, the bromination of these same compounds is initiated at the double bond. researchgate.net This difference in reactivity is attributed to the different electronic requirements of the electrophiles. The stability of the possible cationic intermediates resulting from the addition of the electrophile (e.g., H+ or Br+) plays a crucial role in determining the regiochemical selectivity and the preference for attack at the double bond versus the cyclopropane ring. canterbury.ac.nz
Table 2: Electrophile-Dependent Reactivity of Tricyclo[3.2.1.02,4]oct-6-ene
| Substrate | Electrophile | Primary Site of Attack | Resulting Products |
| endo-tricyclo[3.2.1.02,4]oct-6-ene | H+ (from acid) | Cyclopropane Ring | Ring-opened products |
| endo-tricyclo[3.2.1.02,4]oct-6-ene | Br2 | Double Bond | Dibromo-adducts |
| 2-methyl-endo-tricyclo[3.2.1.02,4]oct-6-ene | Br2 | Double Bond | Products of reaction at the alkene site |
This table summarizes findings from the literature. nih.govresearchgate.net
Radical and Organometallic Transformations Involving the Bromomethyl Group and Tricyclic Scaffold
The bromomethyl group in 6-(bromomethyl)tricyclo[3.2.1.02,4]octane serves as a functional handle for a variety of radical and organometallic transformations. The C-Br bond can be homolytically cleaved to generate a radical or undergo reactions with metals to form organometallic reagents. acs.org
Radical reactions on strained polycyclic systems have been demonstrated. For example, efficient 3-exo-trig radical cyclisations can be used to synthesize related tricyclic systems like tricyclo[3.2.1.02,7]octanes. rsc.org These reactions, often initiated with tributyltin hydride and AIBN, proceed via bicyclic radical intermediates that cyclize to form the strained tricyclic product. rsc.org Studies on radical chlorination and hydrogen atom abstraction have also been performed on the tricyclo[3.2.1.02,4]octane skeleton, indicating the accessibility of radical pathways for functionalization. oregonstate.edudocumentsdelivered.com The formation of a radical at the methylene (B1212753) carbon of the bromomethyl group would lead to a tricyclo[3.2.1.02,4]octyl-6-methyl radical, which could then participate in various radical processes such as addition to alkenes or atom transfer reactions.
In the realm of organometallic chemistry, the C-Br bond is a precursor for the formation of organometallic reagents such as Grignard or organolithium compounds. The conversion of this compound to its corresponding Grignard reagent, 6-(magnesiobromomethyl)tricyclo[3.2.1.02,4]octane, would create a potent nucleophile. This reagent could then be used in reactions with a wide range of electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups onto the tricyclic scaffold. Furthermore, such organometallic derivatives could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings), allowing for the formation of C-C bonds with aryl, vinyl, or alkyl partners. While radical intermediates are sometimes proposed in the decarbonylation of related bicyclic aldehydes using Wilkinson's catalyst, organometallic pathways are generally favored to explain the observed products. thieme-connect.de
Metal-Halogen Exchange Reactions and Subsequent Reactivity
The presence of a bromomethyl group in this compound allows for the exploration of metal-halogen exchange reactions, a powerful tool in organic synthesis for the generation of organometallic intermediates. wikipedia.orgnih.gov These reactions typically involve the treatment of the organic halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, or with elemental magnesium to form a Grignard reagent. uni-muenchen.de
The lithium-halogen exchange would proceed by reacting this compound with an alkyllithium reagent, typically at low temperatures in an ethereal solvent. This would result in the formation of 6-(lithiomethyl)tricyclo[3.2.1.02,4]octane. This organolithium species would be a potent nucleophile and a strong base.
Alternatively, the corresponding Grignard reagent, 6-(bromomagnesiomethyl)tricyclo[3.2.1.02,4]octane, could be prepared by reacting the starting bromide with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran. nih.gov
The subsequent reactivity of these organometallic intermediates would be characteristic of their class. As strong nucleophiles, they would be expected to react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols, respectively. masterorganicchemistry.comyoutube.com Carboxylation with carbon dioxide would produce the corresponding carboxylic acid. These reactions would provide a synthetic route to introduce a variety of functional groups at the 6-methyl position of the tricyclo[3.2.1.02,4]octane skeleton, opening up avenues for the synthesis of more complex molecules. The table below summarizes some of the expected products from the reaction of the organometallic intermediate with various electrophiles.
| Electrophile | Expected Product |
| Formaldehyde | 2-(Tricyclo[3.2.1.02,4]octan-6-yl)ethanol |
| Acetone | 2-(Tricyclo[3.2.1.02,4]octan-6-yl)propan-2-ol |
| Carbon Dioxide | 2-(Tricyclo[3.2.1.02,4]octan-6-yl)acetic acid |
It is crucial to consider the potential for side reactions, such as elimination or rearrangement, especially given the strained nature of the tricyclic system. The choice of reaction conditions, including solvent and temperature, would be critical in optimizing the yield of the desired products.
Computational and Theoretical Investigations of 6 Bromomethyl Tricyclo 3.2.1.02,4 Octane and Its Intermediates
Application of Molecular Orbital Theories for Electronic Structure Analysis
Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic structure, bonding, and reactivity of the tricyclo[3.2.1.0²,⁴]octane system. Both semiempirical and more rigorous ab initio methods have been employed to dissect the consequences of its unique geometry.
The tricyclo[3.2.1.0²,⁴]octane skeleton is characterized by significant ring strain, primarily due to the presence of the cyclopropane (B1198618) ring fused to a bicyclo[3.2.1]octane system. Ab initio calculations, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as semiempirical methods, have been used to investigate the bonding and strain within this framework. researchgate.net
Upon ionization, such as the loss of a bromide ion from 6-(bromomethyl)tricyclo[3.2.1.0²,⁴]octane to form the corresponding carbocation, significant geometric and electronic reorganization occurs. Calculations show that the formation of the 6-tricyclo[3.2.1.0²,⁴]octyl cation leads to a notable lengthening of the C2-C4 and C3-C4 bonds of the cyclopropyl (B3062369) group compared to the parent hydrocarbon. arkat-usa.org For instance, in the parent tricyclo[3.2.1.0²,⁴]octane, the C2-C4 and C3-C4 distances are approximately 1.519 Å and 1.504 Å, respectively. In the resulting cation, these distances elongate to 1.618 Å and 1.634 Å, indicating a redistribution of electron density and a partial release of strain through homoconjugative stabilization. arkat-usa.org
Table 1: Selected Calculated Interatomic Distances (Å) in Tricyclo[3.2.1.0²,⁴]octane and the 6-Tricyclo[3.2.1.0²,⁴]octyl Cation
| Bond | Tricyclo[3.2.1.0²,⁴]octane (Parent Hydrocarbon) | 6-Tricyclo[3.2.1.0²,⁴]octyl Cation (9) |
|---|---|---|
| C2-C4 | 1.519 | 1.618 |
| C3-C4 | 1.504 | 1.634 |
| C4-C6 | 2.446 | 1.697 |
Data sourced from DFT calculations at the Becke3PW91/6-311G(d,p) level of theory. arkat-usa.org
Frontier Molecular Orbital (FMO) theory is crucial for explaining the selectivity of reactions involving the tricyclo[3.2.1.0²,⁴]octane system. The reactivity is often dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the tricyclic system and the Lowest Unoccupied Molecular Orbital (LUMO) of an attacking electrophile.
Computational studies have shown that the HOMO of molecules containing this framework has significant electron density localized on the strained bonds of the cyclopropane ring. This high-energy, accessible orbital makes the cyclopropane moiety susceptible to electrophilic attack. The stereoselectivity of such attacks is determined by the specific shape and accessibility of the HOMO lobes. The differing geometrical constraints between the exo and endo faces of the molecule lead to distinct orbital interactions with incoming electrophiles, thereby controlling the reaction's stereochemical outcome. For related derivatives, it has been noted that facial selectivity arises from both electronic and steric factors, with one face of the molecule often presenting regions of higher electron density and greater negative potential, making it more favorable for electrophilic approach. nih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways and Potential Energy Surfaces
Density Functional Theory (DFT) has emerged as a powerful tool for accurately mapping the complex potential energy surfaces of carbocationic rearrangements. For the C₈H₁₁⁺ cation, the key intermediate derived from 6-(bromomethyl)tricyclo[3.2.1.0²,⁴]octane, DFT calculations have provided a unified mechanistic picture that rationalizes experimental solvolysis results without invoking concepts like "memory effects". arkat-usa.org
DFT calculations at the Becke3PW91/6-311G(d,p) level of theory have been used to locate and characterize the stationary points, including intermediates and transition states, on the C₈H₁₁⁺ potential energy surface. arkat-usa.org The initial 6-tricyclo[3.2.1.0²,⁴]octyl cation (denoted as cation 9 ) is a key intermediate. This cation can undergo rearrangement to another intermediate (11 ) via a located transition state, TS(9-11) , with a calculated activation energy of 6.4 kcal/mol. arkat-usa.org
Further rearrangements can occur, such as a 1,2-hydride shift from cation 11 to form the most stable carbocationic species in the manifold, cation 13 , which is best described as a cyclopropylcarbinyl species. arkat-usa.org The barrier for this rearrangement, via transition state TS(11-13) , is 4.0 kcal/mol. These computational studies provide a quantitative understanding of the energetic landscape, explaining the observed product distributions in solvolysis reactions. arkat-usa.org
Table 2: Calculated Relative Energies (kcal/mol) of C₈H₁₁⁺ Cation Intermediates and Transition States
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Cation 9 | 6-tricyclo[3.2.1.0²,⁴]octyl cation | 0.0 |
| TS(9-11) | Transition state for 9 → 11 | 6.4 |
| Cation 11 | Rearranged intermediate | -2.9 |
| TS(11-13) | Transition state for 11 → 13 | 1.1 |
| Cation 13 | Most stable intermediate | -10.4 |
Energies are relative to cation 9, calculated at the Becke3PW91/6-311G(d,p) level. arkat-usa.org
The nature of carbocations in these tricyclic systems—whether they are classical or non-classical—is a topic of significant interest. Bader's Atoms in Molecules (AIM) theory, applied to the DFT-calculated electron densities, provides valuable insights into bonding and charge distribution. arkat-usa.org
AIM analysis of the 6-tricyclo[3.2.1.0²,⁴]octyl cation (9 ) and its isomers indicates that these intermediates are best described as classical carbocations stabilized by significant homoconjugation and delocalization, rather than species with penta-coordinate carbons. arkat-usa.org The positive charge is not localized on a single atom but is distributed across the structure. In cation 9 , the largest positive charge resides on carbon C6 (+0.026), with a significant portion also on C3 (+0.021). arkat-usa.org The charge on C2 is considerably smaller (+0.012). This charge distribution, combined with steric considerations, helps to rationalize the regioselectivity of nucleophilic attack on the cation. For instance, the formation of products from attack at C6 and C3 is readily explained by their bearing the largest positive charges and being less sterically hindered. arkat-usa.org
Table 3: Calculated AIM Charges on Key Carbon Atoms of the 6-Tricyclo[3.2.1.0²,⁴]octyl Cation (9)
| Atom | Calculated AIM Charge (atomic units) |
|---|---|
| C6 | +0.026 |
| C3 | +0.021 |
| C2 | +0.012 |
Data sourced from an AIM analysis on the Becke3PW91/6-311G(d,p) wave function. arkat-usa.org
Predictive Modeling for Novel Reactivity and Structural Properties
The computational models and detailed potential energy surfaces established for the parent tricyclo[3.2.1.0²,⁴]octane system serve as a powerful foundation for predictive modeling. By leveraging these validated theoretical frameworks, it is possible to forecast the reactivity and structural properties of novel, yet-to-be-synthesized derivatives of 6-(bromomethyl)tricyclo[3.2.1.0²,⁴]octane.
For example, by introducing substituents at various positions on the tricyclic core in silico, DFT and ab initio methods can be used to predict how these modifications will alter the stability of carbocationic intermediates, the energy barriers of rearrangement, and the electronic properties (such as HOMO-LUMO energies). This approach allows for the rational design of precursors that could favor specific reaction pathways, leading to desired synthetic targets. Computational screening can identify substituents that might block certain rearrangement pathways or lower the activation energy for a desired transformation, thereby guiding experimental efforts and minimizing trial-and-error synthesis. Such quantum mechanical predictions can be pivotal in discovering new reaction cascades and understanding substituent effects on reactivity and regioselectivity in complex systems. acs.org
Stereochemical Control and Conformational Analysis in 6 Bromomethyl Tricyclo 3.2.1.02,4 Octane Chemistry
Significance of Stereoisomerism in Bridged Polycyclic Compounds
Bridged polycyclic compounds, such as those based on the tricyclo[3.2.1.02,4]octane framework, are organic molecules containing multiple rings that share three or more atoms. youtube.comwikipedia.org This arrangement creates a rigid, three-dimensional structure with significant stereochemical complexity. youtube.com Unlike more flexible acyclic or monocyclic molecules, the conformational movement of bridged systems is highly constrained. youtube.comlibretexts.org This rigidity is a defining feature that profoundly influences their chemical and biological properties.
A key aspect of stereoisomerism in these systems is exo-endo isomerism. This refers to the spatial orientation of substituents relative to the main ring system or bridge. youtube.comslideshare.net An exo substituent points away from the larger bridge, while an endo substituent points towards it. These two isomers are diastereomers with distinct physical and chemical properties, including different reactivity rates and pathways. The specific stereochemistry dictates how the molecule interacts with other reagents and biological targets.
Diastereoselective and Enantioselective Synthetic Approaches to Tricyclic Derivatives
The synthesis of specific stereoisomers of tricyclic compounds like 6-(Bromomethyl)tricyclo[3.2.1.02,4]octane requires methods that can control the formation of chiral centers. Diastereoselective and enantioselective strategies are employed to produce a single desired isomer from a multitude of possibilities.
Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of tricyclic systems, this can be achieved through various methods:
Domino Reactions: Cascade reactions can construct the complex polycyclic framework in a single step from simpler precursors. For example, domino reactions involving Michael additions and subsequent intramolecular cyclizations have been used to create highly functionalized tricyclo[3.2.1.02,7]octanes with high diastereomeric excess. uni-hohenheim.deresearchgate.net
Radical Cyclizations: Intramolecular radical cyclizations offer an efficient way to form the intricate ring systems. The 3-exo-trig radical cyclization of bicyclic precursors has been shown to exclusively generate the tricyclo[3.2.1.02,7]octane skeleton. rsc.org
Cycloaddition Reactions: Intramolecular [2+2] photocycloaddition reactions and Diels-Alder reactions are powerful tools for building bridged systems with controlled stereochemistry. mdpi.comethz.ch
Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule. This is crucial for applications in pharmaceuticals and materials science. Common approaches include:
Use of Chiral Auxiliaries: A chiral auxiliary attached to the starting material can direct the stereochemical outcome of a reaction, after which it is removed.
Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can create the desired enantiomer with high selectivity. nih.govbeilstein-journals.org For instance, copper-catalyzed asymmetric conjugate reduction has been a key step in the enantioselective synthesis of tricyclic alkaloids. nih.gov
Chiral Building Blocks: Starting a synthesis with an enantiomerically pure natural product or a synthetically derived chiral molecule can transfer that chirality to the final tricyclic product. beilstein-journals.orgresearchgate.net
These advanced synthetic strategies provide access to stereochemically pure tricyclic derivatives, enabling the systematic study of their properties and functions.
| Synthetic Approach | Description | Application Example |
| Domino Reaction | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Diastereoselective preparation of tetrahydrochromano[4,3-b]quinolines. uni-hohenheim.de |
| Radical Cyclization | Formation of a ring via a radical intermediate. | Synthesis of chiral tricyclo[3.2.1.02,7]octanes via 3-exo-trig cyclization. rsc.org |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective synthesis of myrmicarin alkaloids using a copper catalyst. nih.gov |
| Chiral Pool Synthesis | Using a readily available chiral compound as a starting material. | Enantioselective synthesis of tricyclic amino acids from endo-carbic anhydride. beilstein-journals.org |
Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment
Determining the precise three-dimensional structure of complex molecules like this compound is a non-trivial task that relies on sophisticated analytical methods.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. numberanalytics.com While one-dimensional (1D) NMR provides initial information, multi-dimensional (2D) NMR experiments are essential for unraveling the complex spin systems found in bridged polycyclic compounds. wpmucdn.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to map out the carbon skeleton by establishing proton-proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is particularly crucial. enamine.net It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In bridged systems, NOESY can distinguish between exo and endo isomers by observing correlations between a substituent's protons and the protons on the bicyclic framework. enamine.netresearchgate.net
Together, these multi-dimensional NMR techniques provide a detailed picture of molecular connectivity and relative stereochemistry. numberanalytics.comnih.gov
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a precise map of electron density and thus determine the exact positions of all atoms.
This technique provides unambiguous information on:
Bond lengths and angles: Precise measurements of the molecular geometry.
Relative stereochemistry: The spatial arrangement of different parts of the molecule relative to each other, confirming, for example, the cis or trans relationship of substituents.
Absolute stereochemistry: For chiral molecules, using anomalous dispersion effects, it can determine the absolute configuration (R/S) of each chiral center, provided a heavy atom is present or the analysis is sufficiently rigorous.
The absolute configuration of various complex molecules, including tricyclic derivatives, has been confirmed using this method. uni-hohenheim.desemanticscholar.org It serves as the gold standard for structural validation, often used to confirm assignments made by spectroscopic methods like NMR.
| Technique | Information Provided | Application in Stereochemistry |
| Multi-dimensional NMR | Connectivity of atoms (COSY, HMBC), proton-carbon attachments (HSQC), spatial proximity of atoms (NOESY). | Determines relative stereochemistry (exo vs. endo) by identifying through-space interactions. enamine.netresearchgate.net |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguously determines both relative and absolute stereochemistry. uni-hohenheim.de |
Conformational Dynamics and Their Impact on Reactivity
The tricyclo[3.2.1.02,4]octane framework is characterized by its high degree of rigidity. libretexts.org Unlike flexible cyclohexane (B81311) rings that can undergo chair flips, this bridged system is locked into a specific conformation. libretexts.org This conformational rigidity has a profound impact on the molecule's reactivity.
The fixed spatial arrangement of atoms and orbitals influences the feasibility of certain reaction pathways. For a reaction to occur, the participating orbitals must be able to overlap effectively. In a rigid system, the ground-state conformation is very close to the transition-state geometry for certain reactions, leading to enhanced reaction rates. Conversely, if the required orbital alignment is sterically impossible due to the rigid framework, the reaction may be significantly hindered or completely prevented.
Computational studies and solvolysis experiments on related tricyclo[3.2.1.02,4]octyl systems have provided insight into this relationship. The reactivity and rearrangement of carbocation intermediates are heavily dictated by the structure of the parent molecule. umich.eduarkat-usa.org For example, the participation of the cyclopropane (B1198618) ring in stabilizing a carbocation at C6 is highly dependent on the stereochemistry and the resulting orbital overlap. umich.edu The solvolysis of different isomers can lead to vastly different product distributions, a direct consequence of the conformational constraints on the intermediate carbocations. arkat-usa.org This demonstrates that the rigid tricyclic skeleton does not merely act as an inert scaffold but actively participates in and directs its chemical transformations.
Advanced Research Applications and Structural Utility of the Tricyclo 3.2.1.02,4 Octane Framework
6-(Bromomethyl)tricyclo[3.2.1.0²,⁴]octane as a Versatile Synthetic Building Block
The utility of 6-(bromomethyl)tricyclo[3.2.1.0²,⁴]octane in organic synthesis stems from the combination of its rigid skeletal framework and the reactive bromomethyl handle. The tricyclic core provides a well-defined spatial arrangement of atoms, while the bromine atom serves as a leaving group, facilitating a wide array of nucleophilic substitution reactions.
The bromomethyl group is a key feature that makes this compound a precursor for extensive molecular diversification. As a primary alkyl bromide, it is susceptible to substitution reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, azides, alcohols, thiols, and cyanides, thereby generating a library of derivatives from a single starting material. This strategy of skeletal diversification is a powerful tool in modern synthesis. escholarship.orgescholarship.org For instance, the strained tricyclooctane core can be prepared in a few steps, and subsequent cleavage or functionalization can lead to a variety of distinct bicyclic systems, such as bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane cores. escholarship.org The unique reactivity of the integrated cyclopropane (B1198618) ring can also be exploited, as electrophilic addition can lead to specific ring-opening products, a process governed by factors like orbital topology and cation stability. canterbury.ac.nz
Potential in Designing Advanced Materials and Specialty Chemicals
The intrinsic properties of the tricyclo[3.2.1.0²,⁴]octane framework, such as its high degree of strain, rigidity, and defined structure, make it a candidate for the development of advanced materials. ontosight.ai
The rigid and well-defined structure of the tricyclo[3.2.1.0²,⁴]octane skeleton can be used to create materials with specific and predictable properties. ontosight.ai In polymer science, incorporating such rigid units into a polymer backbone can significantly alter the material's thermal and mechanical properties, such as increasing the glass transition temperature or enhancing tensile strength. The unique stereochemistry of the framework can influence how polymer chains pack together, affecting crystallinity and other bulk properties. ontosight.ai The functional handle provided by 6-(bromomethyl)tricyclo[3.2.1.0²,⁴]octane allows for its covalent incorporation into larger macromolecular structures, serving as a monomer or a cross-linking agent to impart rigidity and thermal stability.
Multi-cyclic, strained molecular structures are a key feature in the design of high-energy-density (HED) fuels and materials. d-nb.info The introduction of a cyclopropane moiety into a hydrocarbon is known to markedly increase its density and volumetric heat of combustion, which are critical parameters for volume-limited aerospace vehicles. d-nb.infod-nb.info The tricyclo[3.2.1.0²,⁴]octane framework, containing a strained cyclopropane ring fused to a bicyclo[3.2.1]octane system, possesses significant ring strain energy. This stored energy can be released upon combustion, contributing to a higher energy output. Research into novel HED compounds often focuses on combining caged hydrocarbon skeletons with energetic functional groups, such as nitro groups. rsc.orgscielo.br While 6-(bromomethyl)tricyclo[3.2.1.0²,⁴]octane is not itself an explosive, it serves as a valuable precursor to HED materials by allowing for the introduction of energetic moieties through substitution of the bromine atom.
The table below compares the properties of a standard jet fuel with a synthetic HED fuel that features a multi-cyclic structure.
| Property | Standard Jet Fuel (RP-3) | Synthetic HED Fuel (JP-10) |
| Primary Component | Kerosene-based mixture | exo-Tetrahydrodicyclopentadiene |
| Molecular Structure | Aliphatic & Aromatic Mix | Tricyclic |
| Density (g/mL) | ~0.81 | ~0.93 |
| Energy Density (MJ/L) | ~35 | ~39.5 |
This interactive table is based on data for representative fuel types to illustrate the advantages of multi-cyclic structures in HED applications. d-nb.info
Q & A
Basic: What synthetic methodologies are effective for introducing the bromomethyl group into tricyclo[3.2.1.0²⁴]octane frameworks?
Methodological Answer:
The bromomethyl group can be introduced via electrophilic bromination or radical-mediated bromination. For strained tricyclic systems, radical pathways (e.g., using N-bromosuccinimide (NBS) under UV light) are often preferred to avoid ring distortion. Post-functionalization of pre-synthesized tricyclo[3.2.1.0²⁴]octane derivatives with bromomethylating agents, such as (bromomethyl)triphenylphosphonium bromide, may also be viable . Key challenges include controlling regioselectivity and minimizing side reactions due to steric hindrance in the tricyclic core.
Advanced: How does the bridgehead bromine atom influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bridgehead bromine in 6-(bromomethyl)tricyclo[3.2.1.0²⁴]octane exhibits unique reactivity due to:
- Steric effects : The tricyclic system restricts access to the bromomethyl group, favoring bulky nucleophiles (e.g., tert-butoxide) over smaller ones.
- Ring strain : The bicyclo[2.2.2]octane-like strain in the tricyclic framework may lower activation energy for SN2 mechanisms.
Experimental validation requires kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map transition states .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- GC-MS/HPLC : Quantify purity (>95% as per industry standards for brominated analogs) and detect trace impurities .
- NMR Spectroscopy : ¹H/¹³C NMR to resolve bridgehead protons and confirm bromomethyl integration. 2D NOESY can clarify spatial relationships in the tricyclic system.
- X-ray crystallography : Definitive proof of stereochemistry, though crystallization may require co-crystallization agents due to low melting points .
Advanced: How can researchers resolve contradictions in reported thermal stability data for brominated tricyclic compounds?
Methodological Answer:
Conflicting stability data often arise from:
- Sample purity : Trace impurities (e.g., residual solvents) accelerate decomposition. Use preparative HPLC for rigorous purification .
- Experimental conditions : Differential scanning calorimetry (DSC) under inert atmospheres vs. air can yield divergent results. Standardize testing protocols (e.g., ASTM E537) and replicate under controlled humidity/temperature .
Advanced: What strategies optimize stereoselective functionalization of the tricyclic core?
Methodological Answer:
- Chiral auxiliaries : Temporarily attach directing groups (e.g., oxazolidinones) to enforce stereocontrol during bromomethylation.
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd or Cu) with chiral ligands to induce enantioselectivity.
- Computational screening : DFT-based docking studies predict favorable transition states for specific stereoisomers .
Basic: How should researchers handle and store 6-(bromomethyl)tricyclo[3.2.1.0²⁴]octane to prevent degradation?
Methodological Answer:
- Storage : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to inhibit photolytic or oxidative decomposition .
- Handling : Use anhydrous conditions (e.g., glovebox) to avoid hydrolysis of the bromomethyl group. Confirm stability via periodic GC-MS analysis .
Advanced: What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation using this compound?
Methodological Answer:
Byproducts may arise from:
- Cationic intermediates : The tricyclic carbocation formed during Friedel-Crafts reactions can undergo Wagner-Meerwein rearrangements.
- Steric hindrance : Bulky substituents on the tricyclic core divert reactivity toward alternative pathways (e.g., dimerization).
Mitigation strategies include: - Stabilizing intermediates with Lewis acids (e.g., AlCl₃).
- Kinetic monitoring via in-situ IR spectroscopy to identify branching points .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict solubility and diffusion coefficients in solvents.
- QSPR models : Relate structure to properties like logP or melting point using databases of brominated analogs .
- COSMO-RS : Estimate activity coefficients for solvent selection in synthesis .
Advanced: How can researchers validate the compound’s bioactivity in drug discovery without commercial toxicity data?
Methodological Answer:
- In-silico docking : Screen against target proteins (e.g., enzymes in tricyclic diterpene biosynthesis) using AutoDock Vina.
- Metabolic profiling : Use LC-HRMS to identify reactive metabolites (e.g., debrominated derivatives) in hepatic microsomal assays.
- Toxicity prediction : Apply Read-Across models based on structurally similar brominated compounds in PubChem .
Advanced: What isotopic labeling approaches are feasible for tracking the bromomethyl group in metabolic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
